molecular formula C10H13Cl2N3O4 B1391309 3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride CAS No. 1158752-05-6

3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride

Cat. No. B1391309
M. Wt: 310.13 g/mol
InChI Key: ATZKJIANXSPWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride, also known as BPA, is a chemical compound that has gained significant interest in various fields of research and industry. It is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C10H13Cl2N3O2. The molecular weight is 278.13 g/mol. For a more detailed structural analysis, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties might be available in specialized chemical databases or literature.

Scientific Research Applications

Antimicrobial Activity

The benzoimidazole moiety, closely related to 3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride, demonstrates significant antimicrobial activities. Research has shown its effectiveness against various gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeuroginosa), and fungi (e.g., Candida albicans, Aspergillus niger) (Abd El-Meguid, 2014).

Antihypertensive Activity

Benzimidazole derivatives have shown potential in antihypertensive applications. For instance, certain derivatives synthesized for this purpose exhibited potent hypertensive effects and were evaluated using various methods, including antihypertensive activity screening (Sharma, Kohli, & Sharma, 2010).

Fluorescence Applications

In the field of fluorescence, benzimidazole derivatives are used to develop complexes for various applications. These compounds exhibit different coordination geometries and are characterized by multiple spectroscopic techniques (Wei, Babich, Ouellette, & Zubieta, 2006).

NMDA Antagonism

Benzimidazole-spaced phosphono-alpha-amino acids demonstrate potent and selective NMDA antagonistic activity, suggesting potential as neuroprotective agents. These compounds were evaluated both in vitro and in vivo for their effects on the NMDA receptor complex (Baudy et al., 2001).

Future Directions

The future directions of research and applications involving this compound are not specified in the available resources. Given its use in proteomics research , it could potentially have applications in the study of proteins and their functions.

properties

IUPAC Name

3-(6-amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4.2ClH/c11-4-1-2-5-6(3-4)13-9(12-5)7(14)8(15)10(16)17;;/h1-3,7-8,14-15H,11H2,(H,12,13)(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZKJIANXSPWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(C(C(=O)O)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
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3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
Reactant of Route 3
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
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3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
Reactant of Route 5
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
Reactant of Route 6
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride

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